(R)-Ethyl 3-methylpiperidine-3-carboxylate (R)-Ethyl 3-methylpiperidine-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 297172-01-1
VCID: VC3971722
InChI: InChI=1S/C9H17NO2/c1-3-12-8(11)9(2)5-4-6-10-7-9/h10H,3-7H2,1-2H3/t9-/m1/s1
SMILES: CCOC(=O)C1(CCCNC1)C
Molecular Formula: C9H17NO2
Molecular Weight: 171.24 g/mol

(R)-Ethyl 3-methylpiperidine-3-carboxylate

CAS No.: 297172-01-1

Cat. No.: VC3971722

Molecular Formula: C9H17NO2

Molecular Weight: 171.24 g/mol

* For research use only. Not for human or veterinary use.

(R)-Ethyl 3-methylpiperidine-3-carboxylate - 297172-01-1

Specification

CAS No. 297172-01-1
Molecular Formula C9H17NO2
Molecular Weight 171.24 g/mol
IUPAC Name ethyl (3R)-3-methylpiperidine-3-carboxylate
Standard InChI InChI=1S/C9H17NO2/c1-3-12-8(11)9(2)5-4-6-10-7-9/h10H,3-7H2,1-2H3/t9-/m1/s1
Standard InChI Key LNANFKKPVLUIBX-SECBINFHSA-N
Isomeric SMILES CCOC(=O)[C@@]1(CCCNC1)C
SMILES CCOC(=O)C1(CCCNC1)C
Canonical SMILES CCOC(=O)C1(CCCNC1)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

(R)-Ethyl 3-methylpiperidine-3-carboxylate consists of a piperidine ring substituted at the 3-position with both a methyl group and an ethyl ester moiety. The (R)-configuration at the chiral center is critical for its biological interactions, as evidenced by its distinct binding affinities compared to the (S)-enantiomer . The stereochemistry is confirmed by its InChIKey (LNANFKKPVLUIBX-SECBINFHSA-N) and isomeric SMILES (CCOC(=O)[C@@]1(CCCNC1)C) .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC9H17NO2\text{C}_9\text{H}_{17}\text{NO}_2
Molecular Weight171.24 g/mol
Boiling Point221 °C
Density0.978 g/cm³
Flash Point87 °C
pKa9.39 ± 0.10 (Predicted)

The compound’s lipophilicity (logP=1.268\log P = 1.268) and polar surface area (38.33 Ų) suggest moderate membrane permeability, making it suitable for central nervous system (CNS)-targeted drug candidates .

Synthesis and Stereochemical Control

Asymmetric Synthesis Strategies

The synthesis of (R)-ethyl 3-methylpiperidine-3-carboxylate emphasizes stereochemical precision. A patented method (CN103896826A) utilizes 4-methyl-3-piperidone (III) and (R)-1-phenylethylamine to form a chiral enamine intermediate (IX), which undergoes catalytic hydrogenation with Raney nickel or palladium on carbon to yield the (3R,4R)-configured product (II) with >96% diastereomeric excess (de) . Subsequent methylation and hydrogenolysis steps remove chiral auxiliaries, yielding the target compound .

Alternative Routes

Applications in Pharmaceutical Development

Intermediate for Enantiopure Drugs

This compound is a key precursor in synthesizing (3R,4R)-3-methylamino-4-methylpiperidine, a building block for neuraminidase inhibitors and antipsychotics . Its ethyl ester group facilitates prodrug strategies, enhancing bioavailability of carboxylate-containing therapeutics .

Comparative Analysis with Related Compounds

Compared to (R)-methyl piperidine-3-carboxylate, the ethyl ester derivative offers superior metabolic stability due to reduced esterase susceptibility . Conversely, methyl analogs exhibit higher CNS penetration, as seen in tiagabine derivatives used for epilepsy treatment .

Recent Research Developments

Catalytic Asymmetric Hydrogenation

Advances in chiral phosphine ligands (e.g., BINAP-Ru complexes) have enabled gram-scale production of (R)-ethyl 3-methylpiperidine-3-carboxylate with 99% enantiomeric excess (ee), reducing reliance on chromatographic purification .

In Vivo Efficacy Studies

A 2025 study highlighted its prodrug potential in delivering GABA analogs across the blood-brain barrier, showing a 40% reduction in seizure frequency in murine models .

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